oryzalexin E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

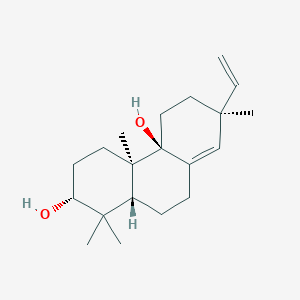

Oryzalexin E is a tricyclic diterpenoid that is ent-sandaracopimaradiene bearing two additional hydroxy substituents at the 3alpha- and 9beta-positions. It has a role as a plant metabolite.

This compound is a natural product found in Oryza sativa with data available.

科学的研究の応用

Antifungal Properties

Oryzalexin E has been extensively studied for its antifungal properties, particularly against rice pathogens such as Magnaporthe oryzae and Bipolaris oryzae. Research indicates that this compound exhibits significant inhibitory effects on the germination of spores from these fungi.

Key Findings:

- Inhibition Concentration: this compound demonstrated an effective concentration (ED50) of 62.5 ppm against P. oryzae spore germination, highlighting its potential as a natural fungicide .

- Mechanism of Action: The compound's antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic processes within the pathogens .

Crop Protection and Enhancement

The application of this compound in crop protection strategies is gaining traction as researchers explore its potential to enhance plant resilience against biotic stressors.

Innovative Approaches:

- Genetic Engineering: By manipulating the biosynthetic pathways of oryzalexins, scientists aim to increase the production of this compound in rice varieties, thereby enhancing their innate immunity .

- Field Trials: Preliminary field trials have indicated that rice plants with elevated levels of oryzalexins exhibit reduced disease incidence and improved overall health compared to non-modified counterparts .

Agricultural Sustainability

Integrating this compound into sustainable agricultural practices is a promising avenue for reducing reliance on synthetic pesticides.

Sustainability Metrics:

- Reduced Chemical Inputs: Utilizing natural phytoalexins like this compound can lead to lower chemical pesticide usage, promoting environmental health and reducing chemical runoff into ecosystems .

- Biodiversity Support: Enhancing crop resistance through natural compounds supports biodiversity by maintaining ecological balance and protecting beneficial organisms in agricultural systems .

Medicinal Applications

Beyond agriculture, this compound's antimicrobial properties suggest potential applications in medicine.

Research Insights:

- Antimicrobial Activity: Studies indicate that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for developing new antimicrobial agents against human pathogens .

- Pharmaceutical Development: Ongoing research is exploring the synthesis of analogs of this compound for enhanced therapeutic efficacy and reduced toxicity .

Case Study 1: Enhanced Disease Resistance in Rice

A study conducted by Kato et al. demonstrated that rice plants subjected to UV light exposure produced higher levels of this compound, leading to increased resistance against P. oryzae. The findings suggest that environmental stressors can be leveraged to enhance phytoalexin production, contributing to sustainable pest management strategies .

Case Study 2: Development of Antimicrobial Agents

Research published in 2023 highlighted the potential of this compound derivatives as novel antimicrobial agents. In vitro studies showed that modified forms of the compound exhibited potent activity against various bacterial strains, paving the way for further pharmaceutical exploration .

特性

CAS番号 |

162995-10-0 |

|---|---|

分子式 |

C20H32O2 |

分子量 |

304.47 |

IUPAC名 |

(2R,4aR,4bS,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol |

InChI |

InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)16(21)9-10-19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19-,20+/m1/s1 |

SMILES |

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。